molecular formula C7H14ClNO B2496835 1-Oxa-6-azaspiro[3.5]nonane hydrochloride CAS No. 1956354-49-6

1-Oxa-6-azaspiro[3.5]nonane hydrochloride

Cat. No. B2496835
CAS RN: 1956354-49-6
M. Wt: 163.65
InChI Key: GFQGGVYBSDUQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Oxa-6-azaspiro[3.5]nonane derivatives involves innovative approaches to construct the spirocyclic framework efficiently. Techniques such as one-pot synthesis utilizing Mn(III)-based oxidation, and strategies for the synthesis of related azaspirocycles highlight the complexity and creativity in the field. These methods aim at building the intricate spirocyclic architecture with high stereochemical control and yield, underlining the compound's significance in synthetic chemistry (Huynh et al., 2017), (Sinibaldi & Canet, 2008).

Molecular Structure Analysis

Structural and conformational analyses of 1-Oxa-6-azaspiro[3.5]nonane derivatives reveal the compound's dynamic stereochemistry. NMR spectroscopy provides insights into the relative configuration and preferred conformations, essential for understanding the molecular basis of its biological activities and chemical properties (Montalvo-González & Ariza-Castolo, 2012).

Chemical Reactions and Properties

1-Oxa-6-azaspiro[3.5]nonane hydrochloride participates in a variety of chemical reactions, reflecting its versatile chemical properties. For example, its role in the synthesis of novel thia/oxa-azaspiro[3.4]octanes and the efficient route to new classes of oxy-oxazolidinones via double cyclization of O-acylated hydroxyamides demonstrates its reactivity and potential as a multifunctional scaffold in drug discovery (Li et al., 2013), (Nazarian & Forsyth, 2016).

Scientific Research Applications

Synthesis and Structural Diversity

1-Oxa-6-azaspiro[3.5]nonane hydrochloride is a compound that has garnered interest due to its unique spiroaminal structure, which is a core component of various natural or synthetic products with significant biological activities. Researchers have developed different strategies for synthesizing spiroaminals like 1-oxa-6-azaspiro[3.5]nonane hydrochloride, highlighting its importance in chemical synthesis for generating novel compounds with potential applications in drug discovery and medicinal chemistry. The synthetic approaches to these spiroaminals are diverse, involving different methodologies to achieve the complex spirocyclic structures that are challenging yet essential for exploring new therapeutic agents (Sinibaldi & Canet, 2008).

Novel Spirocyclic Compounds

The synthesis of spirocyclic oxetane-fused benzimidazole demonstrates the compound's versatility in creating novel structures. Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, have been converted into various compounds for potential uses in drug design, showcasing the spirocyclic structure's adaptability in forming new, biologically active molecules. The detailed structural analysis of these compounds, through methods like X-ray crystallography, provides a foundation for further exploration of their applications in medicinal chemistry (Gurry, McArdle, & Aldabbagh, 2015).

Mechanistic Insights and Methodological Advances

Research on the Mn(III)-based synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones from 4-acylpyrrolidine-2,3-diones illustrates the mechanistic depth achievable with 1-oxa-6-azaspiro[3.5]nonane hydrochloride and related structures. These studies not only contribute to the synthetic chemistry toolbox by offering new methodologies for spirocyclic compound synthesis but also enhance understanding of reaction mechanisms, facilitating the development of more efficient synthetic routes for complex structures (Huynh, Nguyen, & Nishino, 2017).

Safety and Hazards

Based on the available data, “1-Oxa-6-azaspiro[3.5]nonane hydrochloride” may be harmful if swallowed or in contact with skin . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1-oxa-8-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(3-5-9-7)6-8-4-1;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQGGVYBSDUQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCO2)CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-6-azaspiro[3.5]nonane hydrochloride

CAS RN

1956354-49-6
Record name 1-oxa-6-azaspiro[3.5]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.